molecular formula C6H10F2O B6158476 2-cyclobutyl-2,2-difluoroethan-1-ol CAS No. 569679-36-3

2-cyclobutyl-2,2-difluoroethan-1-ol

Cat. No.: B6158476
CAS No.: 569679-36-3
M. Wt: 136.1
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Description

2-Cyclobutyl-2,2-difluoroethan-1-ol is a fluorinated organic compound characterized by a cyclobutyl group attached to a difluoroethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclobutyl-2,2-difluoroethan-1-ol typically involves the fluorination of cyclobutylmethanol under controlled conditions. One common method is the reaction of cyclobutylmethanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) in an inert solvent like dichloromethane at low temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques and purification processes is crucial to achieving high purity levels required for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutyl-2,2-difluoroethan-1-ol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of difluoromethyl groups.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like Grignard reagents can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: Cyclobutyl-2,2-difluoroethanoic acid.

  • Reduction: Cyclobutyl-2,2-difluoromethanol.

  • Substitution: Various fluorinated cyclobutyl derivatives.

Scientific Research Applications

2-Cyclobutyl-2,2-difluoroethan-1-ol has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

  • Biology: The compound can be used in the study of enzyme inhibition and as a probe in biological assays.

  • Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 2-cyclobutyl-2,2-difluoroethan-1-ol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound's binding affinity and stability.

Comparison with Similar Compounds

  • 2-Cyclobutyl-2-fluoroethan-1-ol: Similar structure but with only one fluorine atom.

  • 2,2-Difluoroethanol: Similar difluoroethanol moiety but without the cyclobutyl group.

Uniqueness: 2-Cyclobutyl-2,2-difluoroethan-1-ol is unique due to its combination of a cyclobutyl group and a difluoroethanol moiety, which provides distinct chemical and physical properties compared to its similar compounds

Properties

CAS No.

569679-36-3

Molecular Formula

C6H10F2O

Molecular Weight

136.1

Purity

95

Origin of Product

United States

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